![molecular formula C10H11N3S2 B2651661 5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 282715-59-7](/img/structure/B2651661.png)
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C10H11N3S2 and its molecular weight is 237.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Theoretical Calculations Research has investigated the crystal and molecular structure of related thiadiazole compounds, providing insights into their structural geometry, electronic properties, and potential applications as Non-Linear Optical (NLO) materials through Density Functional Theory (DFT) calculations. Such studies highlight their utility in designing new chemical entities for specific applications, including material science (Kerru et al., 2019).
Antimicrobial Agents Another area of application involves the synthesis of thiadiazole derivatives for antimicrobial purposes. For instance, formazans derived from thiadiazole compounds have shown moderate antimicrobial activity against pathogenic bacteria and fungi, indicating their potential as therapeutic agents (Sah et al., 2014).
Antidepressant Activity The synthesis and evaluation of imine derivatives of thiadiazole for antidepressant activity revealed significant effects compared to standard drugs, pointing towards the therapeutic potential of these compounds in psychiatric medicine (Yusuf et al., 2008).
Antibacterial and Antifungal Properties Further research has been conducted on the synthesis of thiadiazole derivatives with a focus on their antibacterial and antifungal activities. Studies indicate significant inhibition against various bacterial and fungal strains, underscoring the utility of thiadiazole compounds in developing new antimicrobial drugs (Purohit et al., 2011).
Antiviral Applications Investigations into thiadiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity, suggesting the potential of thiadiazole derivatives in virology and plant protection (Chen et al., 2010).
Material Science and Surface Chemistry The immobilization of thiadiazole compounds onto silica gel surfaces for potential applications in material science and surface chemistry has been explored, offering avenues for the development of novel materials with specific chemical functionalities (Prado et al., 2004).
Properties
IUPAC Name |
5-(2,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-4-3-5-7(2)8(6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBQILJBDGGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
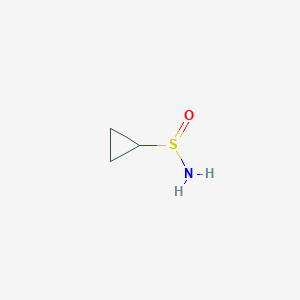
![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)
![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)
![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)

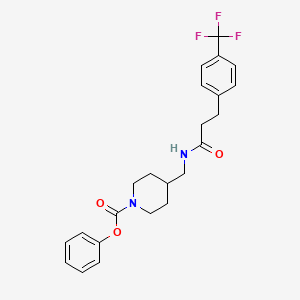
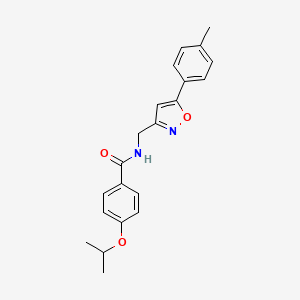
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
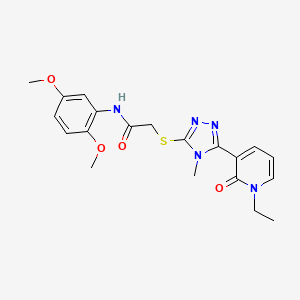
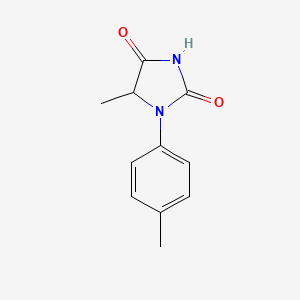
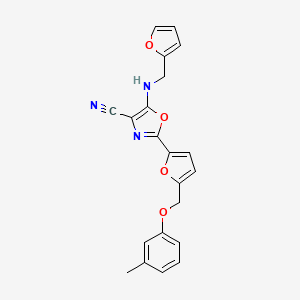
![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

